molecular formula C12H15ClF2O B6307837 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene CAS No. 1881288-89-6

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene

Cat. No.: B6307837
CAS No.: 1881288-89-6
M. Wt: 248.69 g/mol
InChI Key: LKZQNHGGRCRREZ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and hexyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and hexyloxy groups onto the benzene ring. The synthesis typically starts with a benzene derivative, followed by halogenation and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their reactivity. For example, the chlorine and fluorine atoms can participate in halogen bonding, while the hexyloxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

    1-Chloro-2,3-difluorobenzene: Lacks the hexyloxy group, making it less hydrophobic.

    1-Chloro-4-(hexyloxy)benzene: Lacks the fluorine atoms, affecting its reactivity.

    2,3-Difluoro-4-(hexyloxy)benzene: Lacks the chlorine atom, altering its chemical properties.

Uniqueness: 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene is unique due to the combination of chlorine, fluorine, and hexyloxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity, reactivity, and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

1-chloro-2,3-difluoro-4-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQNHGGRCRREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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